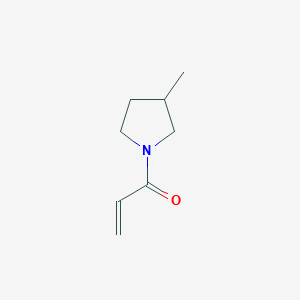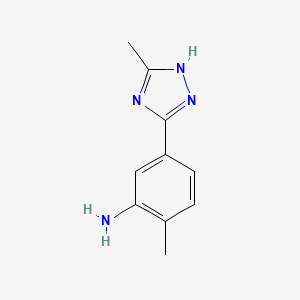
1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one
Overview
Description
1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one, also known as 1-acryloyl-3-methylpyrrolidine, is a chemical compound with the molecular formula C8H13NO. It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylpyrrolidine with acryloyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in the study of enzyme inhibitors.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one is similar to other compounds such as 1-(2-methylpyrrolidin-1-yl)prop-2-en-1-one and 1-(4-methylpyrrolidin-1-yl)prop-2-en-1-one. its unique structural features, such as the position of the methyl group on the pyrrolidine ring, contribute to its distinct chemical properties and applications.
Comparison with Similar Compounds
1-(2-methylpyrrolidin-1-yl)prop-2-en-1-one
1-(4-methylpyrrolidin-1-yl)prop-2-en-1-one
Properties
IUPAC Name |
1-(3-methylpyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-8(10)9-5-4-7(2)6-9/h3,7H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJYZHYUFLLNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)





![N-[(2-methoxypyridin-3-yl)methyl]thiolan-3-amine](/img/structure/B1427593.png)


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B1427597.png)


![[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427602.png)
